5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
This compound belongs to the indole family and features a chlorinated and methoxylated structure. Its systematic name is quite a mouthful, but let’s break it down:
Indole: A heterocyclic aromatic compound with a bicyclic structure containing a pyrrole ring fused to a benzene ring.
5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: This compound combines an indole core with a chlorinated substituent, a hydroxyl group, and a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes::
- Although specific synthetic routes for this compound are not widely documented, it likely involves multi-step reactions.
- One potential approach could start with an indole precursor, followed by chlorination, hydroxylation, and methylation steps.
- Industrial-scale production methods are proprietary and may involve specialized conditions.
- Researchers often optimize synthetic routes to improve yield, efficiency, and safety.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction reactions could modify the indole ring or other functional groups.
Substitution: Substituents (such as chlorine and methoxy) can participate in substitution reactions.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).
Hydroxylation: Hydroxylating agents (e.g., sodium hydroxide, hydrogen peroxide).
Methylation: Methylation reagents (e.g., dimethyl sulfate, methyl iodide).
- The major products depend on reaction conditions and regioselectivity.
- Potential products include chlorinated, hydroxylated, and methoxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have pharmacological applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets.
- Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (chlorine, methoxy group).
Similar Compounds: Explore related indole derivatives (e.g., tryptophan, serotonin).
Properties
Molecular Formula |
C17H14ClNO4 |
---|---|
Molecular Weight |
331.7 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one |
InChI |
InChI=1S/C17H14ClNO4/c1-23-15-5-3-2-4-11(15)14(20)9-17(22)12-8-10(18)6-7-13(12)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) |
InChI Key |
ANJGOZONZRWMMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Origin of Product |
United States |
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